1-[1-[(3,4-Dichlorophenyl)methyl]piperidin-4-yl]-3-(3-hydroxypropyl)urea
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Overview
Description
1-[1-[(3,4-Dichlorophenyl)methyl]piperidin-4-yl]-3-(3-hydroxypropyl)urea is a synthetic organic compound that features a piperidine ring substituted with a dichlorophenylmethyl group and a hydroxypropylurea moiety
Preparation Methods
The synthesis of 1-[1-[(3,4-Dichlorophenyl)methyl]piperidin-4-yl]-3-(3-hydroxypropyl)urea typically involves the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions starting from a suitable precursor, such as 4-piperidone. The dichlorophenylmethyl group is introduced via a nucleophilic substitution reaction.
Urea Formation: The hydroxypropylurea moiety is formed by reacting the piperidine intermediate with an isocyanate derivative under controlled conditions. This step requires careful monitoring of temperature and pH to ensure high yield and purity.
Industrial production methods may involve optimization of these steps to enhance scalability and cost-effectiveness, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-[1-[(3,4-Dichlorophenyl)methyl]piperidin-4-yl]-3-(3-hydroxypropyl)urea undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a corresponding ketone or carboxylic acid under strong oxidizing conditions.
Reduction: The compound can be reduced to form secondary amines or alcohols using reducing agents like lithium aluminum hydride.
Substitution: The dichlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and electrophiles (e.g., halogens).
Scientific Research Applications
1-[1-[(3,4-Dichlorophenyl)methyl]piperidin-4-yl]-3-(3-hydroxypropyl)urea has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its interaction with specific receptors in the brain.
Biological Studies: The compound is used in studies to understand its effects on cellular pathways and its potential as a modulator of biological processes.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules with pharmaceutical relevance.
Mechanism of Action
The mechanism of action of 1-[1-[(3,4-Dichlorophenyl)methyl]piperidin-4-yl]-3-(3-hydroxypropyl)urea involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound binds to these receptors, modulating their activity and influencing downstream signaling pathways. This interaction can lead to changes in neurotransmitter release and neuronal excitability, which are crucial for its therapeutic effects.
Comparison with Similar Compounds
Similar compounds to 1-[1-[(3,4-Dichlorophenyl)methyl]piperidin-4-yl]-3-(3-hydroxypropyl)urea include:
1-[1-[(3,4-Dichlorophenyl)methyl]piperidin-4-yl]-3-(2-hydroxyethyl)urea: Differing by the length of the hydroxyalkyl chain, this compound may exhibit different pharmacokinetic properties.
1-[1-[(3,4-Dichlorophenyl)methyl]piperidin-4-yl]-3-(3-hydroxybutyl)urea: With an extended hydroxyalkyl chain, this compound may have altered receptor binding affinity and efficacy.
The uniqueness of this compound lies in its specific substitution pattern, which confers distinct pharmacological properties and potential therapeutic applications.
Properties
IUPAC Name |
1-[1-[(3,4-dichlorophenyl)methyl]piperidin-4-yl]-3-(3-hydroxypropyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23Cl2N3O2/c17-14-3-2-12(10-15(14)18)11-21-7-4-13(5-8-21)20-16(23)19-6-1-9-22/h2-3,10,13,22H,1,4-9,11H2,(H2,19,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQGXZKZVJFQRKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)NCCCO)CC2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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